5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H26N2O3S2 and its molecular weight is 358.52. The purity is usually 95%.
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Scientific Research Applications
N-Alkylated Arylsulfonamides in CNS Disorders
N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines show promise as selective ligands for the 5-HT7 receptor or as multifunctional agents targeting multiple receptors. These compounds, including potent and selective 5-HT7 receptor antagonists, have demonstrated antidepressant-like and pro-cognitive properties in animal models, suggesting their potential application in treating central nervous system (CNS) disorders such as depression and cognitive impairments (Canale et al., 2016).
Antimicrobial Activity of Heterocyclic Sulfonamides
Heterocyclic sulfonamides, synthesized through various chemical reactions, have shown potent antimicrobial activities. The creation of novel heterocycles based on sulfonamide structures has led to compounds with significant activity against a range of microbial pathogens, indicating their potential use as antimicrobial agents (El‐Emary et al., 2002).
Synthesis and Evaluation of Sulfonamide Derivatives for Anticancer and Antimicrobial Activities
Novel heterocyclic sulfonamides have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These compounds have been tested in vitro against cancer cell lines and microbial cultures, with some showing more activity than reference drugs. This research area explores the synthesis of these compounds and their biological evaluation, indicating their relevance in developing new treatments for cancer and infections (Debbabi et al., 2016).
Sulfonamide Hybrids as Pharmacological Agents
Sulfonamides form a crucial class of drugs with various pharmacological activities, including antibacterial, antitumor, and anti-neuropathic pain. Recent advances in designing sulfonamide hybrids, which combine sulfonamide structures with other pharmacologically active scaffolds, have led to the development of compounds with enhanced efficacy and selectivity for specific biological targets. This area of research highlights the versatility of sulfonamide derivatives in drug development and the ongoing efforts to create more effective and targeted therapeutic agents (Ghomashi et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to act as selective antagonists for the κ-opioid receptor (kor) .
Mode of Action
As a kor antagonist, it is likely that it binds to the kor and prevents its activation, thereby inhibiting the downstream effects of kor activation .
Biochemical Pathways
Kor antagonists generally inhibit the effects of endogenous opioids on the kor, which can lead to a variety of downstream effects depending on the specific physiological context .
Pharmacokinetics
The compound has been reported to have good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties are crucial for the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
As a kor antagonist, it is likely to prevent the physiological effects of kor activation, which can include analgesia, sedation, and changes in mood .
properties
IUPAC Name |
5-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S2/c1-13-2-3-16(22-13)23(19,20)17-12-14-4-8-18(9-5-14)15-6-10-21-11-7-15/h2-3,14-15,17H,4-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBYHWYDUKLVRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
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